

molecular structure and weight of 6-Bromo-triazolo[4,3-b]pyridazine

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Compound of Interest

Compound Name: 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

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An In-depth Technical Guide to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine for Advanced Pharmaceutical Research

Introduction: The Strategic Importance of a Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the development of novel therapeutics often hinges on the strategic use of heterocyclic scaffolds that provide a rigid, well-defined three-dimensional structure for interacting with biological targets. 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine has emerged as a molecule of significant interest, serving not merely as a chemical intermediate, but as a pivotal building block in the rational design of targeted therapeutic agents. Its fused ring system offers a conformationally restricted backbone, a feature highly sought after in drug discovery to enhance binding affinity and selectivity.

The pyridazine ring itself is recognized for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which are crucial for drug-target interactions.[4] The addition of the fused triazole ring and the strategically placed bromine atom further enhances its utility. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the overall scaffold has proven invaluable in the development of potent kinase inhibitors for oncology.[3][5] This guide provides a comprehensive overview of its molecular characteristics, a plausible

synthetic route with mechanistic insights, and its application in the design of next-generation pharmaceuticals.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is an off-white solid at room temperature, characterized by the following key identifiers and properties.[1][6]

Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ BrN ₄	[1][2][6][7][8]
Molecular Weight	~199.01 g/mol	[1][2][7]
CAS Number	115127-23-6	[1][6][7]
Appearance	Off-white to brown solid	[6][9]
Purity	Typically ≥97% (Commercial)	[1][8]
SMILES	C1=CC(=NN2C1=NN=C2)Br	[7][8]
InChI Key	PLKMDCDKXTVNBB- UHFFFAOYSA-N	[1]

Molecular Structure Visualization

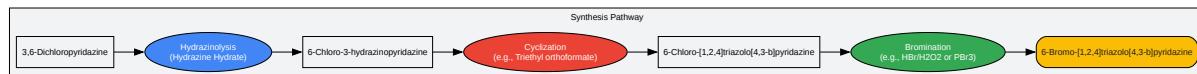
The structure consists of a pyridazine ring fused with a 1,2,4-triazole ring, with a bromine atom substituted at the 6-position. This arrangement creates a planar, aromatic system with distinct electronic properties.

Caption: 2D structure of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Synthesis and Characterization: A Methodological Approach

While numerous proprietary methods exist, a general and logical synthetic pathway can be extrapolated from the synthesis of analogous[1][2][3]triazolo[4,3-b]pyridazine derivatives.[10] The process is typically a multi-step sequence starting from a pyridazine precursor.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

- Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine.
 - Rationale: This initial step introduces the hydrazine moiety, which is essential for forming the triazole ring. 3,6-Dichloropyridazine is used as a commercially available starting material where one chlorine atom is selectively substituted by the hydrazine group under controlled conditions.
 - Procedure: To a solution of 3,6-dichloropyridazine in an alcohol solvent (e.g., ethanol), add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-10°C). After the addition, allow the reaction to stir at room temperature or with gentle heating until completion, monitored by TLC. The product, 6-chloro-3-hydrazinopyridazine, typically precipitates and can be isolated by filtration.
- Step 2: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.[11]
 - Rationale: This is the key ring-forming step. A one-carbon source, such as triethyl orthoformate or formic acid, is used to react with the hydrazino group, leading to intramolecular cyclization and the formation of the fused triazole ring.

- Procedure: Reflux the 6-chloro-3-hydrazinopyridazine from the previous step in an excess of triethyl orthoformate, often with an acid catalyst, until the reaction is complete. The excess reagent is then removed under reduced pressure to yield the crude 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.
- Step 3: Conversion to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.
- Rationale: The final step involves a halogen exchange reaction. The chlorine atom is replaced with bromine. This can be achieved under various conditions, such as using hydrobromic acid or a phosphorus-based brominating agent.
- Procedure: Heat the 6-chloro derivative in a solution of concentrated hydrobromic acid. Alternatively, reagents like phosphorus tribromide (PBr_3) can be used in an appropriate solvent. The reaction progress should be carefully monitored. Upon completion, the reaction mixture is neutralized and the product is extracted with an organic solvent.
- Purification and Characterization:
 - Purification: The crude product is typically purified using column chromatography on silica gel.
 - Characterization: The identity and purity of the final compound must be confirmed.
 - NMR Spectroscopy: 1H NMR should show characteristic signals for the three aromatic protons on the heterocyclic core. ^{13}C NMR will confirm the number of unique carbon environments.
 - Mass Spectrometry (MS): LC-MS analysis should show a molecular ion peak corresponding to the calculated molecular weight (~199.01), with the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).[7]

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine lies in its application as a rigid scaffold in drug design. Its structure is particularly suited for insertion into the ATP-binding

pocket of various kinases, which are critical targets in cancer therapy.

Case Study: A Rigid Mimic of Flexible Pharmacophores

Many natural and synthetic bioactive molecules contain flexible linkers. A significant challenge in drug design is that this flexibility can lead to lower binding affinity and off-target effects. The^{[1][2][3]}triazolo[4,3-b]pyridazine core provides a solution.

- Combretastatin A-4 (CA-4) Analogues: CA-4 is a potent natural product that inhibits tubulin polymerization. However, its central cis-olefin linker can isomerize to the less active trans-isomer. Researchers have successfully replaced this flexible linker with the rigid^{[1][2]}[3]triazolo[4,3-b]pyridazine scaffold.^[10] This strategy locks the two aryl rings in a fixed orientation that mimics the active conformation of CA-4, leading to potent and stable antitubulin agents.^[10]
- PIM Kinase Inhibitors: The PIM family of kinases is an appealing target in oncology. Novel chemical series based on the triazolo[4,3-b]pyridazine scaffold have been developed as potent and selective PIM kinase inhibitors, demonstrating the scaffold's utility in generating targeted therapies.^[12]

The bromine at the 6-position is the key synthetic entry point for these applications. It allows for the attachment of various aryl or other functional groups via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the creation of large libraries of compounds for screening.

Handling and Storage

As a laboratory chemical intended for research use only, proper handling is essential.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.^[7]
- Safety: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is far more than a simple heterocyclic compound; it is a strategically designed molecular tool for the modern medicinal chemist. Its well-defined structure, combined with the synthetic versatility afforded by the bromine substituent, makes it an exceptionally valuable scaffold. Its proven application in creating rigid analogues of flexible drugs and in developing novel kinase inhibitors underscores its importance.[3][10][12] For researchers in drug development, a thorough understanding of this compound's properties and synthesis is a gateway to innovating new and more effective targeted therapies.

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